molecular formula C14H6N2O6 B085473 1,8-Dinitroanthraquinone CAS No. 129-39-5

1,8-Dinitroanthraquinone

Cat. No. B085473
CAS RN: 129-39-5
M. Wt: 298.21 g/mol
InChI Key: MBIJFIUDKPXMAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-dinitroanthraquinone involves specific processes that ensure high purity and yield. A notable method includes the crystalline transformation of the compound and separation through hydrocyclone in water at room temperature, resulting in a mass percent purity of 99.5% and a separating yield of 60% (Chen Le-wen, 2007).

Molecular Structure Analysis

The molecular structure of 1,8-dinitroanthraquinone has been elucidated through X-ray diffraction studies. The anthraquinone nucleus is approximately planar, with the nitro groups inclined by significant angles to it, highlighting the possibility of internal hydrogen bonding (M. Bailey & C. Brown, 1967). Additional structural details have been provided through the study of crystal structures, revealing twisted nitro groups out of the aromatic ring planes, which significantly affect the molecular interactions and properties of the compound (H. Becker et al., 1996).

Chemical Reactions and Properties

1,8-Dinitroanthraquinone undergoes various chemical reactions, including photoinitiated transformations, where its conversion to other compounds under light exposure has been observed. Such reactions are crucial for understanding the reactivity and potential applications of 1,8-dinitroanthraquinone in materials science (T. Salzillo et al., 2012).

Physical Properties Analysis

The compound's physical properties, such as crystallinity, electrical, and optical characteristics, have been explored to understand its behavior in different conditions. Studies on thin films of related anthraquinone derivatives have shown that substrate temperature during deposition influences crystallinity, electrical conductivity, and optical absorption, indicating the compound's suitability for various technological applications (A. Mahajan et al., 2001).

Chemical Properties Analysis

The electrochemical and spectroscopic properties of 1,8-dinitroanthraquinone and its derivatives have been thoroughly investigated, revealing significant insights into its acid-base behavior and redox characteristics. These studies are fundamental for applications in molecular electronics and the development of new materials with tailored properties (J. Czupryniak et al., 2010).

Scientific Research Applications

  • Thermal Decomposition Kinetics : 1,8-Dinitroanthraquinone is studied for its thermal decomposition characteristics as an intermediate and hazardous waste in dye production. It's noted for its high heat release during decomposition, and models have been established for its thermal behavior (Xia et al., 2021).

  • Synthesis and Separation Techniques : Advances in the synthesis and separation of 1,8-Dinitroanthraquinone, achieving high purity, have been documented, highlighting its relevance in chemical processes (Chen Le-wen, 2007).

  • Binding and Stability Studies : The binding properties of 1,8-Dihydroxyanthraquinone, a derivative of 1,8-Dinitroanthraquinone, to human serum albumin and its stability have been investigated in model systems and human skin (Sa E Melo et al., 1983).

  • Antineoplastic Agent Synthesis : Research has been conducted on the synthesis of N-(aminoalkyl)imide antineoplastic agents using derivatives of 1,8-Dinitroanthraquinone, indicating its potential in cancer treatment (Zee-Cheng & Cheng, 1985).

  • Supercritical Carbon Dioxide Solubility : Studies on the solubility of 1,8-Dihydroxy-4,5-dinitroanthraquinone in supercritical carbon dioxide provide insights into its chemical properties and potential applications (Alwi & Tamura, 2015).

  • Dye Production from Waste Residue : Methods for converting waste residue from 1-amino anthraquinone production, containing 1,8-Dinitroanthraquinone, into valuable dyes have been developed (Wang Zhou-xing, 2008).

  • Liquid Crystal Dichroic Dyes : Research into the synthesis of anthraquinone derivatives, starting from 1,8-Dinitroanthraquinone, for application in liquid crystal displays has been conducted (Li Xiaolian et al., 2010).

  • Improved Synthesis Methods : Improved methods for preparing derivatives of 1,8-Dinitroanthraquinone, such as 4,5-Diaminochrysazin, have been reported, highlighting its importance in chemical synthesis (Kumar et al., 2010).

  • Quantum Chemistry Study : Quantum chemistry studies on 1,8-Dihydroxy Anthraquinone, related to 1,8-Dinitroanthraquinone, have been carried out, offering insights into its UV spectra and molecular properties (Zhu Yong-chun, 2008).

  • Crystal Structures Analysis : Analysis of crystal structures of related compounds provides insights into the molecular structure and interactions of 1,8-Dinitroanthraquinone derivatives (Becker et al., 1996).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Increasing rates of bacterial resistance to antibiotics are a growing concern worldwide. The search for potential new antibiotics has included several natural products such as anthraquinones . Our results present DHDNA as a potential PPAT inhibitor, showing antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis .

properties

IUPAC Name

1,8-dinitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)12-8(13)4-2-6-10(12)16(21)22/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIJFIUDKPXMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059599
Record name 9,10-Anthracenedione, 1,8-dinitro-
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Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,8-Dinitroanthraquinone

CAS RN

129-39-5
Record name 1,8-Dinitro-9,10-anthracenedione
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Record name 1,8-Dinitro-9,10-anthraquinone
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Record name 1,8-Dinitroanthraquinone
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Record name 9,10-Anthracenedione, 1,8-dinitro-
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Record name 1,8-DINITRO-9,10-ANTHRAQUINONE
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Synthesis routes and methods I

Procedure details

Calculation: theoretical yield from Σanthraquinone and 1-nitroanthraquinone related to 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone formed (-total 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone -1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone employed).
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Synthesis routes and methods II

Procedure details

The procedure is as described in Example 5, except that the mixed dinitration of anthraquinone is carried out not only with the extract left after stirring of the 1,5-dinitroanthraquinone, but also with the HNO3 -moist filter cake containing 1,5- and 1,8-dinitroanthraquinone obtained in accordance with variant (a) or (b) of Example 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
HD Becker, HC Becker, V Langer… - Zeitschrift für …, 1996 - degruyter.com
The molecular structures of 2,7-dinitro-9,10-anthraquinone (2,7-DNAQ), 1,8-dinitro-9,10-anthraquinone (1,8-DNAQ), and those of their π-complexes with anthracene have been …
Number of citations: 1 www.degruyter.com
M Singh, D Chopra - Crystal Growth & Design, 2018 - ACS Publications
Cocrystals are an emerging class of molecular materials that can achieve desirable properties by selecting suitable constituent molecules and can also exhibit polymorphism, but a …
Number of citations: 30 pubs.acs.org
ZY Xia, WQ Wu, WH Chen, LP Chen, ZC Guo - Thermochimica Acta, 2021 - Elsevier
Anthraquinone nitro compounds are the important intermediate and hazardous waste in dye production. In order to understand the thermal decomposition characteristics of three typical …
Number of citations: 8 www.sciencedirect.com
RH Hall, DH Hey - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… The preparation of 1 : 8-bismethylaminoanthraquinone (V) from 1 : 8-dichloroanthraquinone and from 1 : 8-dinitroanthraquinone by the action of methylamine in pyridine solution is …
Number of citations: 3 pubs.rsc.org
W Wu, Z Xia, W Chen, L Chen, H Li… - … Process Research & …, 2022 - ACS Publications
Thermal decomposition of typical hazardous anthraquinone dye waste was tested through differential scanning calorimetry, and the interaction of the components was analyzed by the …
Number of citations: 2 pubs.acs.org
권지영 - 2005 - dspace.ewha.ac.kr
본 연구 논문은 크게 네 부분으로 나누어져 있다. Part A에서는 100% 수용액 (pH = 7.4, 10 mM HEPES) 상에서 GTP에 대한 형광 화학센서로서 작용하는 새로운 이미다졸리움 안트라센 …
Number of citations: 0 dspace.ewha.ac.kr
H Ghaieni, M Sharifi, M Fattollahy - Dyes and pigments, 2007 - Elsevier
Bromamine acid (1-amino-4-bromo-2-anthraquinonesulphonic acid) is one of the most important intermediates in the synthesis of acid dyes. Apart from quinizarin and leucoquinizarin, …
Number of citations: 9 www.sciencedirect.com
H Ma, W He, L Yang, X Yin, W Wang… - Se pu= Chinese Journal …, 2012 - europepmc.org
A high performance liquid chromatography (HPLC) was established for the determination of six anthraquinone compounds, 1, 8-dinitroanthraquinone, 1, 5-dinitroanthraquinone, 1-…
Number of citations: 1 europepmc.org
Y Chen, S Sarkanen, YY Wang - Molecules, 2019 - mdpi.com
Functional polymeric materials composed solely of lignin preparations appeared only very recently. A gradual paradigm shift spanning 56 years has revealed how lignin–lignin blends …
Number of citations: 6 www.mdpi.com
CC Lee, KF Huang, DM Chang, JJ Hsu… - European journal of …, 2012 - Elsevier
A series of symmetrical disubstituded 1,8-diamidoanthraquinones were synthesized and evaluated for anti-proliferation, telomerase inhibitory by TRAP assay, and hTERT expression by …
Number of citations: 26 www.sciencedirect.com

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